phenyl(1H-tetrazol-1-yl)acetic acid
Overview
Description
Phenyl(1H-tetrazol-1-yl)acetic acid is an organic compound that features a phenyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that tetrazole derivatives have been studied for their interaction with gpr109a receptors .
Mode of Action
The exact mode of action of phenyl(1H-tetrazol-1-yl)acetic acid remains unclear. Tetrazole derivatives have been shown to act as partial agonists of the GPR109a receptors . This suggests that this compound might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
The interaction of tetrazole derivatives with gpr109a receptors suggests potential involvement in pathways regulated by these receptors .
Pharmacokinetics
It’s known that tetrazolic acids can form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . This could potentially impact the bioavailability of this compound.
Result of Action
The potential interaction with GPR109a receptors suggests it may influence cellular processes regulated by these receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compoundIt’s important to note that certain azo compounds, including tetrazoles, can detonate when combined with strong oxidizing agents, metal salts, peroxides, and sulfides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl(1H-tetrazol-1-yl)acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetic acid. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile. For instance, phenylacetonitrile can react with sodium azide under acidic conditions to form the tetrazole ring, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production methods for tetrazole derivatives often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Phenyl(1H-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkyl or aryl-substituted tetrazole derivatives.
Scientific Research Applications
Phenyl(1H-tetrazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly as bioisosteres of carboxylic acids.
Comparison with Similar Compounds
Phenyl(1H-tetrazol-1-yl)acetic acid can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Similar in structure but lacks the acetic acid moiety.
Tetrazole-1-acetic acid: Similar but without the phenyl group.
Tetrazole-5-carboxylic acid: Contains a carboxyl group directly attached to the tetrazole ring.
Uniqueness: this compound is unique due to the presence of both a phenyl group and an acetic acid moiety, which can influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to simpler tetrazole derivatives .
Biological Activity
Phenyl(1H-tetrazol-1-yl)acetic acid (PTAA) is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
PTAA is characterized by the presence of a phenyl group attached to a tetrazole ring and an acetic acid moiety. Its molecular formula is . The unique structural features of PTAA contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
PTAA exhibits a range of biological activities, which can be categorized as follows:
- Antidiabetic Activity : Tetrazole derivatives, including PTAA, have been identified as potential agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. These compounds can enhance insulin sensitivity and glucose uptake in cells, making them candidates for antidiabetic therapies .
- Antimicrobial Properties : PTAA has shown significant antimicrobial activity against various pathogens. In studies involving bacterial strains like Staphylococcus aureus and Klebsiella pneumoniae, PTAA derivatives demonstrated high efficacy, suggesting their potential use as antibacterial agents .
- Anti-inflammatory Effects : The tetrazole moiety is known to exhibit anti-inflammatory properties. Compounds with this structure have been reported to inhibit cyclooxygenase enzymes, thereby reducing inflammation .
The biological activity of PTAA can be attributed to several mechanisms:
- PPAR Agonism : Research indicates that PTAA can activate PPARγ, leading to improved lipid metabolism and glucose homeostasis. This mechanism is crucial for developing treatments for metabolic disorders such as type 2 diabetes .
- Inhibition of Enzymatic Activity : PTAA and its derivatives have been shown to inhibit key enzymes involved in metabolic pathways. For instance, they may act as inhibitors of aldose reductase and dipeptidyl peptidase-4 (DPP-4), both of which are important targets in diabetes management .
Case Studies and Research Findings
Several studies highlight the biological activity of PTAA and its derivatives:
- Antidiabetic Effects : A study demonstrated that a derivative of PTAA exhibited an EC50 value significantly lower than that of existing antidiabetic drugs like pioglitazone, indicating superior potency in activating PPARγ .
- Antimicrobial Efficacy : In laboratory tests, PTAA showed effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell death .
- Inflammation Reduction : In vitro assays revealed that PTAA derivatives could reduce the production of pro-inflammatory cytokines in immune cells, suggesting their potential application in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-phenyl-2-(tetrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVWFPKUWFVUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390215 | |
Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-29-9 | |
Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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